molecular formula C17H20N2O2 B2632487 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide CAS No. 1799266-68-4

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide

Cat. No. B2632487
CAS RN: 1799266-68-4
M. Wt: 284.359
InChI Key: HUGZMRJRQHLJIJ-MDZDMXLPSA-N
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Description

“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide” is a compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular formula of “N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide” is C17H20N2O2. This compound belongs to the class of organic compounds known as aryl alkyl ketones . These are ketones that have the generic structure RC(=O)R’, where R = aryl group and R’=alkyl group .


Chemical Reactions Analysis

The copper-catalyzed reaction of amine with 1,4-dihalo-1,3-dienes allowed the synthesis of pyrroles and heteroaryl pyrroles with a wide variety of functional groups and substitution patterns . Similarly, the Cu-catalyzed double alkenylation reaction of amide with 1,4-dihalo-1,3-dienes afforded di- or trisubstituted N-acylpyrroles in good yields using CuI as the catalyst .

Scientific Research Applications

Histone Deacetylase Inhibition and Biological Activity

3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as Histone Deacetylase Inhibitors Compounds related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide have been studied for their role as histone deacetylase (HDAC) inhibitors, particularly focusing on the impact of chemical substitutions on the pyrrole ring and the hydroxamate group. One study reported the synthesis and biological activity of 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, highlighting the inhibitory activity against maize HD2 in vitro and the importance of structural motifs like the unsubstituted ethene chain for HDAC inhibitory activity. Another investigation discussed the binding mode, enzyme-based, and cell-based investigations of pyrrole-based histone deacetylase inhibitors, offering insights into the potency and selectivity profiles of these compounds against HDAC enzymes and their potential as antiproliferative and cytodifferentiating agents in leukemia cells. These studies underline the significance of structural modifications on the biological activity and enzyme inhibitory potency of these compounds, positioning them as potential therapeutic agents in the field of epigenetics (Mai et al., 2004), (Ragno et al., 2004), (Mai et al., 2003), (Mai et al., 2004).

Anticonvulsant Activity and Pharmacophore Modelling

Cinnamamide Pharmacophore for Anticonvulsant Activity Several cinnamamide derivatives, including structures related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide, have demonstrated anticonvulsant activity. Crystallographic studies have been conducted to understand the correlations between molecular structure and anticonvulsant activity, leading to the development of a pharmacophore model for cinnamamide derivatives. These studies involve the determination of crystal structures of cinnamamide derivatives and the analysis of molecular structures and intermolecular interactions, aiming to elucidate the spatial arrangement of features responsible for anticonvulsant activity. The research highlights the importance of the N-atom substituent and the combination of an electron-donor atom with an H atom in the substituent for ensuring appropriate interactions with the molecular target (Żesławska et al., 2018), (Żesławska et al., 2017), (Gunia-Krzyżak et al., 2017).

Cancer Therapeutics and Cytotoxicity

Bis-cinnamamide Compounds against Colon Cancer Research has identified bis-cinnamamide compounds, structurally related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide, with potent cytotoxicity against colon cancer cells. These compounds, such as (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide, demonstrate antiproliferative potency, selectivity, and cellular activities leading to apoptosis. The cellular mechanism of cytotoxic activities has been attributed to apoptotic induction partly as a result of oxidative stress. Importantly, these compounds show inhibition of cancer stem cells, which are crucial for maintaining self-renewal and stemness potential. The studies highlight the potential of these compounds in developing treatments for colon cancer, with a focus on the covalently-acting Michael addition compounds that potently kill cancer cells through a defined mechanism, with minimal effect on normal noncancerous cells (Omar et al., 2020), (Omar et al., 2020).

properties

IUPAC Name

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-10,13,16,20H,11-12H2,1H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZMRJRQHLJIJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide

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